1-methyl-1H-imidazole-2-carbohydrazide

Description

BenchChem offers high-quality 1-methyl-1H-imidazole-2-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-1H-imidazole-2-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methylimidazole-2-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-9-3-2-7-4(9)5(10)8-6/h2-3H,6H2,1H3,(H,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBUERBIIJQGGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589549 |

Source

|

| Record name | 1-Methyl-1H-imidazole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33543-79-2 |

Source

|

| Record name | 1-Methyl-1H-imidazole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-methyl-1H-imidazole-2-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of a primary synthesis pathway for 1-methyl-1H-imidazole-2-carbohydrazide, a valuable building block in medicinal chemistry. The narrative emphasizes the rationale behind experimental choices and offers detailed, actionable protocols.

Introduction: The Significance of 1-methyl-1H-imidazole-2-carbohydrazide

The imidazole ring is a privileged scaffold in drug discovery, present in numerous pharmacologically active compounds.[1] 1-methyl-1H-imidazole-2-carbohydrazide, in particular, serves as a crucial intermediate for creating more complex molecules, including potential therapeutic agents. Its carbohydrazide functional group is a versatile handle for forming various heterocyclic systems or for linking to other molecular fragments.

This guide will detail a robust and efficient two-step synthesis pathway, beginning with the commercially available 1-methyl-1H-imidazole. The chosen pathway prioritizes accessibility of starting materials and straightforward reaction conditions.

Synthesis Pathway Overview

The synthesis of 1-methyl-1H-imidazole-2-carbohydrazide is most efficiently achieved through a two-step process:

-

Esterification: Direct conversion of 1-methyl-1H-imidazole to its methyl 2-carboxylate ester.

-

Hydrazinolysis: Reaction of the resulting ester with hydrazine hydrate to yield the final carbohydrazide product.

This pathway is advantageous as it bypasses the need to first synthesize and isolate the corresponding carboxylic acid, thus streamlining the overall process.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 1-methyl-1H-imidazole-2-carbohydrazide

This guide provides a comprehensive overview of the physicochemical properties of 1-methyl-1H-imidazole-2-carbohydrazide, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. While direct experimental data for this specific molecule is not extensively published, this document synthesizes information from analogous structures and established chemical principles to offer a robust predictive profile. This approach is designed to empower researchers with the foundational knowledge required for its synthesis, characterization, and potential applications.

Introduction: The Significance of the Imidazole-Carbohydrazide Scaffold

The imidazole ring is a ubiquitous scaffold in biologically active molecules, renowned for its ability to participate in hydrogen bonding and coordinate with metal ions. When functionalized with a carbohydrazide group, the resulting molecule gains an additional site for chemical modification and interaction with biological targets. The carbohydrazide moiety is a key pharmacophore in a variety of therapeutic agents, including antitubercular and antidepressant drugs. The strategic combination of these two pharmacophores in 1-methyl-1H-imidazole-2-carbohydrazide suggests its potential as a versatile building block for the synthesis of novel therapeutic agents. The N-methylation of the imidazole ring prevents tautomerization and provides a fixed point of attachment, simplifying structural analysis and derivatization strategies.

Synthesis and Purification

The synthesis of 1-methyl-1H-imidazole-2-carbohydrazide is most effectively achieved through a two-step process commencing with the commercially available 1-methyl-1H-imidazole-2-carboxylic acid. This method involves an initial esterification followed by hydrazinolysis, a reliable and well-documented route for the preparation of carbohydrazides from their corresponding carboxylic acids[1][2][3][4].

Synthetic Workflow

Caption: Synthetic pathway for 1-methyl-1H-imidazole-2-carbohydrazide.

Experimental Protocol

Step 1: Synthesis of Ethyl 1-methyl-1H-imidazole-2-carboxylate

-

To a solution of 1-methyl-1H-imidazole-2-carboxylic acid (1.0 eq) in absolute ethanol (10 mL/g of acid), add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1 hour, and then heat to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 20 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ester.

Step 2: Synthesis of 1-methyl-1H-imidazole-2-carbohydrazide

-

Dissolve the crude ethyl 1-methyl-1H-imidazole-2-carboxylate (1.0 eq) in ethanol (10 mL/g).

-

Add hydrazine hydrate (3.0 eq) and heat the mixture to reflux for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture in an ice bath to precipitate the product.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to yield the crude 1-methyl-1H-imidazole-2-carbohydrazide.

Purification:

The crude product can be purified by recrystallization from hot ethanol to afford a crystalline solid.

Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties of 1-methyl-1H-imidazole-2-carbohydrazide and its precursor.

| Property | 1-methyl-1H-imidazole-2-carboxylic acid | 1-methyl-1H-imidazole-2-carbohydrazide (Predicted) |

| Molecular Formula | C₅H₆N₂O₂ | C₅H₈N₄O |

| Molecular Weight | 126.11 g/mol [5] | 140.14 g/mol |

| Appearance | Yellowish-brown solid[6] | White to off-white crystalline solid |

| Melting Point | 102-108 °C[6] | >150 °C (by analogy to similar carbohydrazides) |

| Solubility | Soluble in polar solvents | Soluble in DMSO, sparingly soluble in alcohols, insoluble in non-polar solvents |

| pKa | ~2-3 (carboxylic acid), ~7 (imidazole) | ~11-12 (hydrazide NH), ~7 (imidazole) |

Structural and Spectroscopic Characterization

Molecular Structure

Sources

- 1. A new procedure for preparation of carboxylic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 4. ajgreenchem.com [ajgreenchem.com]

- 5. 1-methyl-1H-imidazole-2-carboxylic acid | C5H6N2O2 | CID 557678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

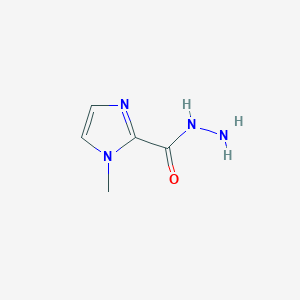

1-methyl-1H-imidazole-2-carbohydrazide CAS number and structure

An In-Depth Technical Guide to 1-methyl-1H-imidazole-2-carbohydrazide

Abstract

This technical guide provides a comprehensive overview of 1-methyl-1H-imidazole-2-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details its chemical identity, structural features, physicochemical properties, a validated synthesis protocol, and its emerging role as a critical building block in the design of novel therapeutic agents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their discovery pipelines.

Compound Identification and Physicochemical Properties

1-methyl-1H-imidazole-2-carbohydrazide is a derivative of imidazole, a core structure found in many biologically active compounds. The addition of a carbohydrazide functional group at the 2-position of the 1-methylated imidazole ring creates a versatile chemical intermediate.

Chemical Structure and Identifiers

The fundamental identity of this compound is established by its unique structure and internationally recognized chemical identifiers.

-

Chemical Name: 1-methyl-1H-imidazole-2-carbohydrazide[1]

-

Synonyms: 1H-imidazole-2-carboxylic acid, 1-methyl-, hydrazide[2]

The structure consists of a five-membered imidazole ring, methylated at the N1 position, with a carbohydrazide group attached to the C2 position.

Caption: Chemical structure of 1-methyl-1H-imidazole-2-carbohydrazide.

Physicochemical Data Summary

The known properties of this compound are critical for its handling, storage, and application in chemical synthesis. The data presented below has been consolidated from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 33543-79-2 | [1][2] |

| Molecular Formula | C₅H₈N₄O | [2][3] |

| Molecular Weight | 140.14 g/mol | [2][3] |

| SMILES | Cn1ccnc1C(=O)NN | [2] |

| InChI Key | NHBUERBIIJQGGG-UHFFFAOYSA-N | [2] |

| Purity | Typically ≥95% | [2] |

| Physical Form | Solid / Powder | [4] |

Synthesis and Reaction Mechanism

The synthesis of 1-methyl-1H-imidazole-2-carbohydrazide is typically achieved through a two-step process starting from the corresponding carboxylic acid. This pathway is efficient and relies on well-established chemical transformations.

Synthesis Pathway Overview

The logical and field-proven approach involves:

-

Esterification: Conversion of 1-methyl-1H-imidazole-2-carboxylic acid to its methyl or ethyl ester. This step is crucial as the carboxylic acid itself would react with hydrazine in an acid-base manner, preventing the desired nucleophilic acyl substitution. The ester group activates the carbonyl carbon for the subsequent step.

-

Hydrazinolysis: Reaction of the ester intermediate with hydrazine hydrate. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, displacing the alcohol (methanol or ethanol) to form the stable carbohydrazide product.

Caption: Proposed two-step synthesis pathway for 1-methyl-1H-imidazole-2-carbohydrazide.

Detailed Experimental Protocol: Synthesis

This protocol describes a reliable method for laboratory-scale synthesis.

Step 1: Esterification of 1-methyl-1H-imidazole-2-carboxylic acid

-

Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-methyl-1H-imidazole-2-carboxylic acid (10.0 g, 79.3 mmol).

-

Reagents: Add 100 mL of anhydrous methanol. Cool the flask in an ice bath.

-

Catalyst Addition: Slowly add thionyl chloride (SOCl₂) (6.9 mL, 95.2 mmol) dropwise to the stirred suspension. Causality: Thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the Fischer esterification. This is a common and effective method for converting carboxylic acids to methyl esters.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize excess acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 1-methyl-1H-imidazole-2-carboxylate as a solid.

Step 2: Hydrazinolysis to form 1-methyl-1H-imidazole-2-carbohydrazide

-

Setup: In a 250 mL round-bottom flask, dissolve the methyl 1-methyl-1H-imidazole-2-carboxylate (10.0 g, 71.4 mmol) from the previous step in 100 mL of ethanol.

-

Reagent Addition: Add hydrazine hydrate (80% solution, 17.5 mL, 357 mmol) to the solution. Causality: A large excess of hydrazine hydrate is used to drive the reaction to completion, ensuring full conversion of the ester to the desired carbohydrazide.[5]

-

Reaction: Heat the reaction mixture to reflux for 8-12 hours. The product will often precipitate out of the solution upon cooling. Monitor via TLC.

-

Isolation: Cool the mixture to room temperature and then further in an ice bath for 1 hour to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove any unreacted starting material and impurities.

-

Drying: Dry the resulting white to off-white solid under vacuum to obtain pure 1-methyl-1H-imidazole-2-carbohydrazide.

Applications in Research and Drug Development

The true value of 1-methyl-1H-imidazole-2-carbohydrazide lies in its utility as a scaffold and intermediate in the synthesis of high-value pharmaceutical compounds.

Role as a Key Building Block

The carbohydrazide moiety is a versatile functional handle. It readily reacts with aldehydes and ketones to form hydrazones, a class of compounds extensively studied in medicinal chemistry for their broad spectrum of biological activities.[6] This allows for the rapid generation of diverse chemical libraries for high-throughput screening.

Application in Kinase Inhibitor Discovery

The imidazole core is a privileged structure in kinase inhibitor design. Specifically, derivatives of 1-methyl-1H-imidazole have been investigated and developed as potent inhibitors of Janus kinase 2 (Jak2).[7][8] The Jak/STAT signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of various myeloproliferative neoplasms and cancers.[7]

1-methyl-1H-imidazole-2-carbohydrazide serves as an ideal starting point for synthesizing novel Jak2 inhibitors. By modifying the terminal amine of the hydrazide group, researchers can introduce various pharmacophores designed to interact with specific residues in the ATP-binding pocket of the kinase, leading to potent and selective inhibition. The development of such targeted therapies remains a high-priority area in oncology research.[6]

Conclusion

1-methyl-1H-imidazole-2-carbohydrazide (CAS: 33543-79-2) is more than a simple chemical; it is an enabling tool for innovation in drug discovery. Its straightforward synthesis and versatile reactivity make it a valuable intermediate for academic and industrial researchers. Its established link to the development of potent kinase inhibitors, particularly for the Jak/STAT pathway, positions it as a compound of high interest for the development of next-generation targeted cancer therapies.

References

-

Understanding the Properties of 1-Methyl-1H-imidazole-2-carboxylic Acid. Acme Bioscience. [Link]

-

Su, Q., et al. (2014). Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. Journal of Medicinal Chemistry, 57(1), 144-58. [Link]

-

Su, Q., et al. (2014). Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. ResearchGate. [Link]

-

Al-Ostath, A., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. MDPI. [Link]

-

Synthesis and Characterization of Oxadiazole Derivatives Bearing Imidazo[1,2- a]pyridine Scaffold. Atmiya University. [Link]

-

Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. NIH National Center for Biotechnology Information. [Link]

Sources

- 1. 33543-79-2|1-Methyl-1H-imidazole-2-carbohydrazide|BLD Pharm [bldpharm.com]

- 2. 1-Methyl-1H-imidazole-2-carbohydrazide | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. 1H-imidazole-2-carbohydrazide | 68251-67-2 [sigmaaldrich.com]

- 5. Synthesis of carbohydrazide_Chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 1-Methyl-1H-imidazole-2-carbohydrazide

Introduction: The Imidazole Core in Modern Drug Discovery

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and capacity to coordinate with metal ions have rendered it a privileged scaffold in the design of therapeutic agents.[3][4] From naturally occurring biomolecules like histidine and histamine to blockbuster drugs, the imidazole moiety is a recurring motif in compounds exhibiting a vast array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This guide delves into the specific potential of a promising, yet underexplored, building block: 1-methyl-1H-imidazole-2-carbohydrazide . While direct biological data on this core molecule is nascent, its structural features and the extensive research on its derivatives provide a compelling rationale for its exploration as a versatile precursor for novel therapeutics. This document will serve as a technical resource for researchers, elucidating the synthesis, potential applications, and methodologies for the evaluation of this promising scaffold and its derivatives.

Synthesis of 1-Methyl-1H-imidazole-2-carbohydrazide: A Step-by-Step Protocol

The synthesis of 1-methyl-1H-imidazole-2-carbohydrazide is a two-step process commencing with the formation of the corresponding ethyl ester, followed by hydrazinolysis. This approach is favored for its efficiency and the commercial availability of the starting materials.

Part 1: Synthesis of Ethyl 1-methyl-1H-imidazole-2-carboxylate

The initial step involves the synthesis of the ester precursor, ethyl 1-methyl-1H-imidazole-2-carboxylate.[5]

Experimental Protocol:

-

Reaction Setup: To a solution of 1-methyl-1H-imidazole (1.00 g, 12.2 mmol) in acetonitrile (4.0 mL) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0 °C using an ice bath.

-

Addition of Reagents: While maintaining the temperature at 0 °C, add triethylamine (3.40 mL, 24.4 mmol) and ethyl chloroformate (2.34 mL, 24.4 mmol) dropwise to the solution.

-

Reaction Progression: Allow the reaction mixture to stir at room temperature for 16 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, filter the mixture through diatomaceous earth. Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield ethyl 1-methyl-1H-imidazole-2-carboxylate as a white solid.[5]

Part 2: Conversion to 1-Methyl-1H-imidazole-2-carbohydrazide

The synthesized ester is then converted to the target carbohydrazide via reaction with hydrazine hydrate. This is a standard and high-yielding method for the formation of carbohydrazides from their corresponding esters.[6][7]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 1-methyl-1H-imidazole-2-carboxylate (0.05 mol) in absolute ethanol (60 mL).

-

Hydrazine Addition: Add an excess of hydrazine hydrate (10 mL, 99%) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 16 hours. The progress of the reaction can be monitored by TLC.

-

Isolation of Product: After cooling to room temperature, the solid product will precipitate out of the solution. Filter the solid and wash with cold ethanol. The resulting 1-methyl-1H-imidazole-2-carbohydrazide can be further purified by recrystallization from ethanol.[6]

Potential Applications in Medicinal Chemistry

The true potential of 1-methyl-1H-imidazole-2-carbohydrazide lies in its utility as a scaffold for the synthesis of a diverse library of derivatives with significant therapeutic potential. The carbohydrazide functional group is a versatile handle for introducing various pharmacophores, leading to compounds with enhanced biological activity and target specificity.

Anticancer Activity: Targeting Kinase Signaling Pathways

A significant body of research points to imidazole-based compounds as potent anticancer agents.[8][9] Many of these compounds exert their effects by inhibiting key enzymes in cell signaling pathways, particularly protein kinases, which are often dysregulated in cancer.[3][10] Derivatives of imidazole carbohydrazides have shown promise as inhibitors of receptor tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are crucial for tumor growth and angiogenesis.[10]

The rationale behind derivatizing the carbohydrazide is to introduce moieties that can form specific interactions with the ATP-binding pocket of these kinases. For instance, the condensation of the carbohydrazide with various aromatic aldehydes can yield Schiff bases, which can be further modified to enhance their inhibitory activity and selectivity.

Workflow for Anticancer Drug Discovery with 1-Methyl-1H-imidazole-2-carbohydrazide

Caption: Workflow for anticancer drug discovery.

Potential Signaling Pathway Inhibition

Imidazole derivatives have been shown to inhibit critical signaling pathways in cancer, such as the PI3K/Akt/mTOR pathway, which regulates cell growth, proliferation, and survival.[11]

Caption: Imidazole derivatives inhibiting RTK signaling.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of imidazole carbohydrazide derivatives is highly dependent on the nature of the substituents. The following table summarizes representative data from studies on related imidazole derivatives, illustrating key SAR trends.

| Compound ID | R Group (Substitution on Schiff Base) | Target Cell Line | IC50 (µM) | Reference |

| 7d | 4-Bromophenyl | MCF-7 (Breast Cancer) | 22.6 | [12] |

| 7d | 4-Bromophenyl | HT-29 (Colon Cancer) | 13.4 | [12] |

| 11a | Benzyl (via triazole linker) | MCF-7 (Breast Cancer) | 40.3 | [12] |

| 11a | Benzyl (via triazole linker) | HT-29 (Colon Cancer) | 61.2 | [12] |

Note: The compounds listed are derivatives of imidazo[1,2-a]pyridine-2-carbohydrazide, a closely related scaffold, highlighting the potential for derivatization.

The data suggests that the introduction of a halogenated phenyl group can lead to potent cytotoxic activity.[12] The choice of the linker between the core and the substituent also plays a crucial role in determining the efficacy.

Antimicrobial Activity: A Scaffold for Novel Antibacterial and Antifungal Agents

The imidazole nucleus is a well-established pharmacophore in antimicrobial agents.[13][14] Derivatives of imidazole carbohydrazides have the potential to be developed into novel antibacterial and antifungal compounds. The mechanism of action for such compounds can vary, from disrupting cell wall synthesis to inhibiting essential enzymes in microbial metabolic pathways.[13]

The carbohydrazide moiety can be reacted with various electrophiles to introduce functionalities that can enhance antimicrobial potency and broaden the spectrum of activity. For example, the formation of thiosemicarbazides and subsequent cyclization to form 1,3,4-thiadiazoles or 1,2,4-triazoles can lead to compounds with significant antimicrobial effects.

Key Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel derivatives of 1-methyl-1H-imidazole-2-carbohydrazide, standardized and robust biological assays are essential.

MTT Assay for Anticancer Activity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][15]

Detailed Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Incubate the plate overnight in the incubator. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.[2]

Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[16][17]

Detailed Protocol:

-

Preparation of Antimicrobial Agent Dilutions: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[17]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.[17]

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 35 °C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[17][18]

Conclusion and Future Perspectives

1-Methyl-1H-imidazole-2-carbohydrazide represents a valuable and versatile scaffold for the development of novel therapeutic agents. While the parent molecule itself may not possess significant biological activity, its true strength lies in its potential for chemical modification. The carbohydrazide functionality provides a convenient anchor point for the introduction of a wide array of substituents, enabling the generation of large and diverse chemical libraries. The extensive research on related imidazole carbohydrazide derivatives strongly suggests that this core structure is a promising starting point for the discovery of new anticancer and antimicrobial drugs. Future research should focus on the synthesis and systematic biological evaluation of diverse libraries of 1-methyl-1H-imidazole-2-carbohydrazide derivatives to fully elucidate their structure-activity relationships and identify lead compounds with potent and selective therapeutic activities.

References

-

Firouzi, A., et al. (2024). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. Cancer Cell International, 24(1), 1-16. [Link]

-

Chalker, V., et al. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Journal of Medical Microbiology, 71(8). [Link]

-

Microbiology International. (n.d.). Broth Microdilution. MI - Microbiology. [Link]

-

Al-Ostoot, F. H., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(15), 4479. [Link]

-

Singh, P., et al. (2023). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Journal of Drug Delivery and Therapeutics, 13(5), 145-155. [Link]

-

Khan, I., et al. (2022). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 27(19), 6523. [Link]

-

Gaba, M., et al. (2021). Imidazoles as potential anticancer agents. Journal of Pharmacy and Pharmacology, 73(10), 1289-1306. [Link]

-

Kumar, A., et al. (2024). An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, and mechanism of actions. European Journal of Medicinal Chemistry, 269, 116896. [Link]

-

Kumar Kushwaha, P. M., et al. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions, 20(S12), 622-629. [Link]

-

Wadhwa, P. K. (n.d.). Broth microdilution reference methodology. SlideShare. [Link]

-

ProQuest. (n.d.). Review on Antimicrobial Activity of Imidazole. [Link]

-

Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. [Link]

-

El-Gamal, M. I., et al. (2023). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Pharmaceuticals, 16(11), 1589. [Link]

-

Al-Warhi, T., et al. (2024). Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. BMC Chemistry, 18(1), 1-22. [Link]

-

Atmiya University. (n.d.). Chapter : 1 Synthesis and Characterization of Oxadiazole Derivatives Bearing Imidazo[1,2- a]pyridine Scaffold. [Link]

-

Al-Said, M. S., et al. (2012). Synthesis, Characterization, and Biological Evaluation of Some New Functionalized Terphenyl Derivatives. Journal of Chemistry, 2013, 1-10. [Link]

-

Asian Publication Corporation. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. [Link]

Sources

- 1. Broth microdilution reference methodology | PDF [slideshare.net]

- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 3. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijsrtjournal.com [ijsrtjournal.com]

- 5. ETHYL 1-METHYL-1H-IMIDAZOLE-2-CARBOXYLATE CAS#: 30148-21-1 [m.chemicalbook.com]

- 6. Synthesis, Characterization, and Biological Evaluation of Some New Functionalized Terphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ajgreenchem.com [ajgreenchem.com]

- 8. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 9. An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, and mechanism of actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases | MDPI [mdpi.com]

- 11. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, an… [ouci.dntb.gov.ua]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 17. Broth Microdilution | MI [microbiology.mlsascp.com]

- 18. Broth microdilution - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization of 1-methyl-1H-imidazole-2-carbohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Spectroscopic Overview

1-methyl-1H-imidazole-2-carbohydrazide (C₅H₈N₄O, Molecular Weight: 140.14 g/mol ) possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint.[1] The core structure consists of a 1-methylimidazole ring, a five-membered aromatic heterocycle, substituted at the 2-position with a carbohydrazide moiety (-CONHNH₂). Understanding the electronic environment of each atom within this structure is key to interpreting its spectroscopic data.

Structural Diagram:

Caption: Standard workflow for ATR-IR analysis.

Trustworthiness of the Protocol:

Attenuated Total Reflectance (ATR) is a common and reliable technique for solid samples as it requires minimal sample preparation and provides high-quality, reproducible spectra. Collecting a background spectrum is a critical step to account for atmospheric CO₂ and H₂O absorptions, ensuring the integrity of the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data:

-

Molecular Ion Peak (M⁺): For 1-methyl-1H-imidazole-2-carbohydrazide (C₅H₈N₄O), the expected molecular ion peak in a low-resolution mass spectrum would be at an m/z of 140.

-

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a more accurate mass, confirming the elemental composition. The calculated exact mass is 140.0698.

-

Key Fragmentation Patterns: Electron ionization (EI) would likely lead to fragmentation of the molecule. Expected fragments could include the loss of the hydrazide group, cleavage of the N-N bond, and fragmentation of the imidazole ring.

Logical Relationship of Fragmentation:

Caption: Predicted fragmentation pathways in mass spectrometry.

Experimental Protocol for Mass Spectrometry

Workflow for ESI-MS Data Acquisition:

Caption: Standard workflow for ESI-MS analysis.

Authoritative Grounding:

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules like 1-methyl-1H-imidazole-2-carbohydrazide. It typically produces the protonated molecule ([M+H]⁺), which would be observed at m/z 141, simplifying the identification of the molecular weight.

Conclusion

This technical guide provides a predictive but scientifically grounded overview of the key spectroscopic features of 1-methyl-1H-imidazole-2-carbohydrazide. The presented NMR, IR, and MS data, derived from the analysis of analogous structures, serve as a valuable reference for researchers working on the synthesis, characterization, and application of this and related compounds. The detailed experimental protocols offer a robust framework for obtaining high-quality data, ensuring the scientific integrity of future studies. As with any predictive analysis, experimental verification remains the gold standard for structural confirmation.

References

-

Hassan, L. A., Omondi, B., & Nyamori, V. (2018). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. Retrieved from [Link]

-

Azimi, S., et al. (2019). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. PMC. Retrieved from [Link]

Sources

The Therapeutic Potential of 1-Methyl-1H-imidazole-2-carbohydrazide Derivatives: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic characteristics and ability to participate in various non-covalent interactions allow for potent and selective engagement with a wide range of biological targets. This guide delves into the burgeoning field of 1-methyl-1H-imidazole-2-carbohydrazide derivatives, exploring their synthesis, diverse biological activities, and the underlying molecular mechanisms that position them as promising candidates for novel therapeutic agents. While direct research on this specific scaffold is emerging, this guide will draw upon established findings from structurally related imidazole, imidazopyridine, and benzimidazole carbohydrazide derivatives to provide a comprehensive and predictive overview of their potential.

Synthetic Strategies: Building the Molecular Framework

The synthesis of 1-methyl-1H-imidazole-2-carbohydrazide derivatives typically commences with the core molecule, 1-methyl-1H-imidazole-2-carbohydrazide, which is commercially available. The carbohydrazide functional group serves as a versatile handle for a variety of chemical modifications, most commonly through condensation reactions with aldehydes and ketones to form hydrazone derivatives.

General Experimental Protocol for Hydrazone Synthesis

A general and adaptable protocol for the synthesis of N'-substituted-1-methyl-1H-imidazole-2-carbohydrazones is outlined below. This procedure is based on established methods for analogous carbohydrazide derivatives.[1]

Step 1: Reactant Preparation

-

Dissolve 1-methyl-1H-imidazole-2-carbohydrazide (1 equivalent) in a suitable solvent, such as ethanol or methanol.

-

In a separate flask, dissolve the desired aldehyde or ketone (1-1.2 equivalents) in the same solvent.

Step 2: Condensation Reaction

-

Add the aldehyde/ketone solution dropwise to the carbohydrazide solution at room temperature with continuous stirring.

-

A catalytic amount of an acid, such as glacial acetic acid, can be added to facilitate the reaction.

-

The reaction mixture is typically stirred at room temperature or gently refluxed for a period ranging from a few hours to overnight, monitored by thin-layer chromatography (TLC).

Step 3: Product Isolation and Purification

-

Upon completion of the reaction, the resulting precipitate is collected by filtration.

-

The crude product is washed with a cold solvent (e.g., cold ethanol or diethyl ether) to remove unreacted starting materials.

-

Further purification can be achieved by recrystallization from an appropriate solvent system to yield the pure hydrazone derivative.

Characterization: The structure of the synthesized derivatives is confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of imidazole carbohydrazides have demonstrated significant potential as anticancer agents. While specific data for 1-methyl-1H-imidazole-2-carbohydrazide derivatives is still under extensive investigation, studies on closely related imidazopyridine and benzimidazole analogs provide compelling evidence of their cytotoxic and antiproliferative effects.[2][3]

Mechanism of Action: Kinase Inhibition

A promising mechanism of action for the anticancer activity of 1-methyl-1H-imidazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.

Janus Kinase 2 (JAK2) Inhibition: Research on a series of 1-methyl-1H-imidazole derivatives has identified them as potent inhibitors of Janus Kinase 2 (JAK2).[3][4] The JAK/STAT signaling pathway is vital for cell growth, differentiation, and survival. Mutations leading to the constitutive activation of JAK2 are implicated in various myeloproliferative neoplasms. The 1-methyl-1H-imidazole core can act as a hinge-binding motif within the ATP-binding site of JAK2, effectively blocking its catalytic activity and downstream signaling.

Diagram: Simplified JAK/STAT Signaling Pathway and Inhibition

Caption: Inhibition of JAK2 by 1-methyl-1H-imidazole derivatives blocks the phosphorylation of STAT, preventing its translocation to the nucleus and subsequent gene expression changes that drive cell proliferation and survival.

Quantitative Data from Analogous Compounds

The following table summarizes the cytotoxic activity of representative imidazopyridine carbohydrazide derivatives against various human cancer cell lines. This data provides a benchmark for the potential efficacy of 1-methyl-1H-imidazole-2-carbohydrazide derivatives.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 7d (imidazopyridine analog) | MCF-7 (Breast) | 22.6 | [2] |

| 7d (imidazopyridine analog) | HT-29 (Colon) | 13.4 | [2] |

| 11a (imidazopyridine analog) | MCF-7 (Breast) | 40.3 | [2] |

| 11a (imidazopyridine analog) | HT-29 (Colon) | 61.2 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.

1. Cell Seeding:

-

Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

-

Prepare serial dilutions of the test compounds (1-methyl-1H-imidazole-2-carbohydrazide derivatives) in the cell culture medium.

-

Replace the existing medium with the medium containing the test compounds.

-

Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the cells for 48-72 hours.

3. MTT Addition:

-

Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization:

-

Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.

5. Absorbance Measurement:

-

Read the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The imidazole nucleus is a key component of many antimicrobial agents. Carbohydrazide derivatives of imidazole and its fused analogs have shown promising activity against a range of bacterial and fungal pathogens.

Structure-Activity Relationship (SAR)

Studies on various imidazole-containing hydrazones have provided insights into the structural features that govern their antimicrobial potency.

-

Substitution on the Phenyl Ring: The nature and position of substituents on the aromatic ring introduced via the aldehyde/ketone play a crucial role. Electron-withdrawing groups (e.g., halogens, nitro groups) often enhance antimicrobial activity.

-

Lipophilicity: A balance of hydrophilic and lipophilic properties is essential for cell membrane penetration. The overall lipophilicity of the molecule, influenced by various substituents, can significantly impact its efficacy.

Quantitative Data from Analogous Compounds

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative benzimidazole derivatives against various microbial strains, offering a predictive insight into the potential of 1-methyl-1H-imidazole-2-carbohydrazide derivatives.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 2 (benzimidazole analog) | Bacillus cereus | >12 mm inhibition zone (highly active) | [4] |

| 4 (benzimidazole analog) | Bacillus cereus | 9-12 mm inhibition zone (moderately active) | [4] |

| 9a (benzimidazole analog) | Bacillus cereus | 9-12 mm inhibition zone (moderately active) | [4] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Preparation of Inoculum:

-

Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

2. Serial Dilution of Compounds:

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth medium.

3. Inoculation:

-

Add the standardized microbial inoculum to each well containing the diluted compounds.

-

Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

4. Incubation:

-

Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

5. MIC Determination:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases. Imidazole derivatives have been investigated for their anti-inflammatory properties, often attributed to their ability to modulate the production of inflammatory mediators.

Mechanism of Action: Inhibition of Inflammatory Enzymes

One of the key mechanisms underlying the anti-inflammatory effects of imidazole-based compounds is the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

Diagram: Experimental Workflow for In Vivo Anti-inflammatory Assay

Caption: A typical workflow for evaluating the in vivo anti-inflammatory activity of test compounds using the carrageenan-induced paw edema model.

Quantitative Data from Analogous Compounds

The anti-inflammatory activity of benzimidazole carbohydrazide derivatives has been evaluated in vivo. The data below shows the percentage inhibition of carrageenan-induced paw edema in rats.

| Compound ID | Dose (mg/kg) | % Inhibition of Edema (at 3h) | Reference |

| 5o (benzimidazole analog) | 20 | 79.51 | [5] |

| 5p (benzimidazole analog) | 20 | 83.00 | [5] |

| Indomethacin (Standard) | 10 | 85.90 | [5] |

Conclusion and Future Directions

The 1-methyl-1H-imidazole-2-carbohydrazide scaffold represents a promising starting point for the development of novel therapeutic agents with a wide spectrum of biological activities. Drawing on the extensive research conducted on structurally related imidazole, imidazopyridine, and benzimidazole derivatives, it is evident that this class of compounds holds significant potential in the fields of oncology, infectious diseases, and inflammatory disorders. Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of 1-methyl-1H-imidazole-2-carbohydrazide derivatives to elucidate their specific structure-activity relationships and to identify lead compounds for further preclinical and clinical development. In-depth mechanistic studies will be crucial to unravel the precise molecular targets and signaling pathways modulated by these compounds, ultimately paving the way for the next generation of imidazole-based therapeutics.

References

-

Firouzi, A., et al. (2023). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. Cancer Cell International, 23(1), 1-16. [Link]

-

Su, Q., et al. (2014). Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. Journal of Medicinal Chemistry, 57(1), 144-158. [Link]

-

Al-Soud, Y. A., et al. (2003). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Molecules, 8(12), 954-961. [Link]

-

Gürsoy, E., et al. (2018). Synthesis and structure–activity relationships of carbohydrazides and 1,3,4-oxadiazole derivatives bearing an imidazolidine moiety against the yellow fever and dengue vector, Aedes aegypti. Pest Management Science, 74(2), 413-421. [Link]

-

Nayak, S. K., et al. (2020). Synthesis and Biological Evaluation of (E)-N'-Benzylidene-7-methyl-2-propyl-1H-benzo[d] imidazole-5-carbohydrazides as Antioxidant, Anti-inflammatory and Analgesic agents. Chemical Data Collections, 29, 100511. [Link]

-

Xia, Y., et al. (2008). Synthesis and structure–activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. European Journal of Medicinal Chemistry, 43(11), 2347-2353. [Link]

-

Sharma, D., et al. (2021). Imidazoles as potential anticancer agents. RSC Medicinal Chemistry, 12(11), 1765-1790. [Link]

-

De Pádova, R. M., et al. (2017). Synthesis and Biological Activity of Hydrazones and Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 17(12), 1094-1113. [Link]

-

Fornabaio, M., et al. (2013). Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives. Medicinal Chemistry Research, 22(10), 4747-4755. [Link]

Sources

- 1. Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

investigating the coordination chemistry of 1-methyl-1H-imidazole-2-carbohydrazide

An In-depth Technical Guide to the Coordination Chemistry of 1-Methyl-1H-imidazole-2-carbohydrazide

Abstract

This technical guide provides a comprehensive exploration of the coordination chemistry of 1-methyl-1H-imidazole-2-carbohydrazide, a versatile heterocyclic ligand. Designed for researchers, chemists, and drug development professionals, this document details the synthesis of the ligand, elucidates its potential coordination modes, and presents a systematic approach to the synthesis and characterization of its metal complexes. By integrating established chemical principles with field-proven methodologies, this guide serves as an authoritative resource for investigating the rich structural and functional properties of coordination compounds derived from this ligand. We delve into the causality behind experimental choices and provide self-validating protocols for spectroscopic and structural analysis, grounded in authoritative references.

Introduction: The Significance of Imidazole-Carbohydrazide Ligands

The imidazole moiety is a cornerstone in coordination chemistry and medicinal science, renowned for its presence in vital biological molecules like histidine and its ability to form stable complexes with a wide array of metal ions.[1][2] The N-methylation at the 1-position prevents tautomerization, offering a well-defined coordination vector through the N3 nitrogen atom.[3] When combined with a carbohydrazide group at the 2-position, the resulting ligand, 1-methyl-1H-imidazole-2-carbohydrazide, becomes a powerful chelating agent.

The carbohydrazide functional group (-CO-NH-NH₂) introduces additional donor atoms—the carbonyl oxygen and the terminal amino nitrogen—enabling multidentate coordination. Such ligands are of significant interest as they can form highly stable five- or six-membered chelate rings with metal ions, which is entropically favored. The resulting metal complexes have diverse potential applications, including catalysis, materials science, and the development of novel therapeutic agents.[4][5] This guide provides the foundational knowledge required to synthesize, isolate, and thoroughly characterize the coordination compounds of this promising ligand.

Synthesis of the Ligand: A Step-by-Step Protocol

The synthesis of 1-methyl-1H-imidazole-2-carbohydrazide is a multi-step process that begins with the corresponding carboxylic acid. The following workflow outlines a reliable synthetic pathway based on established organic chemistry transformations.[6][7][8]

Caption: Workflow for the synthesis of the target ligand.

Protocol 2.1: Esterification of 1-Methyl-1H-imidazole-2-carboxylic Acid

The initial step involves converting the carboxylic acid to its methyl ester. This is a crucial activation step, as esters are more susceptible to nucleophilic attack by hydrazine than the parent carboxylic acid. The use of thionyl chloride (SOCl₂) in methanol is a classic and highly efficient method.

Rationale: Thionyl chloride reacts with methanol to form methyl chlorosulfite, which in turn protonates the carboxylic acid. The subsequent reaction forms a highly reactive acylium ion intermediate, which is readily attacked by methanol to yield the ester. This method is often preferred for its high yield and the fact that the byproducts (SO₂ and HCl) are gaseous and easily removed.

Step-by-Step Procedure:

-

Suspend 1-methyl-1H-imidazole-2-carboxylic acid (1.0 eq) in anhydrous methanol (10 mL per gram of acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.5 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the solution to room temperature and remove the solvent under reduced pressure.

-

The resulting solid is the hydrochloride salt of the methyl ester. Neutralize it by dissolving in a minimal amount of water and adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~8).

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield pure methyl 1-methyl-1H-imidazole-2-carboxylate.

Protocol 2.2: Hydrazinolysis of the Methyl Ester

This final step converts the ester into the desired carbohydrazide. The reaction relies on the nucleophilic character of hydrazine.[7][8]

Rationale: Hydrazine monohydrate is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. The reaction proceeds via a tetrahedral intermediate, leading to the displacement of methanol and the formation of the stable carbohydrazide. Using an excess of hydrazine hydrate drives the reaction to completion.

Step-by-Step Procedure:

-

Dissolve the methyl 1-methyl-1H-imidazole-2-carboxylate (1.0 eq) in ethanol (15 mL per gram of ester).

-

Add hydrazine monohydrate (5.0 eq) to the solution.

-

Heat the reaction mixture to reflux for 8-12 hours. Monitor the progress by TLC.

-

After completion, cool the mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.

-

Cool the concentrated solution in an ice bath to induce crystallization of the product.

-

Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.

Predicted Coordination Chemistry and Bonding Modes

1-Methyl-1H-imidazole-2-carbohydrazide possesses three potential donor atoms: the imidazole nitrogen (N3), the carbonyl oxygen (O), and the terminal amino nitrogen (N_amino). This allows for versatile coordination behavior, most commonly acting as a bidentate or tridentate ligand.

Caption: Potential coordination modes of the ligand.

-

Bidentate (N,O) Chelation: This is the most common coordination mode for similar ligands. It involves the imidazole N3 nitrogen and the carbonyl oxygen atom. This forms a thermodynamically stable five-membered chelate ring. The ligand acts as a neutral or monoanionic species depending on the deprotonation of the amide proton.

-

Tridentate (N,N,O) Chelation: In the presence of metal ions with a strong preference for higher coordination numbers, the ligand can act in a tridentate fashion, coordinating through the imidazole N3, carbonyl oxygen, and the terminal amino nitrogen. This results in the formation of two fused five-membered rings, leading to highly stable complexes.[9]

General Protocol for Synthesis of Metal Complexes

The synthesis of metal complexes with 1-methyl-1H-imidazole-2-carbohydrazide typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.

Rationale: The choice of metal salt (e.g., chlorides, nitrates, acetates) is critical as the counter-ion can sometimes participate in coordination or influence the crystal packing. The solvent system is chosen to dissolve both the ligand and the metal salt. Methanol and ethanol are common choices. The stoichiometry of the reaction (metal-to-ligand ratio) can be varied to isolate complexes with different numbers of coordinated ligands (e.g., ML, ML₂).

Step-by-Step Procedure:

-

Dissolve 1-methyl-1H-imidazole-2-carbohydrazide (2.0 eq) in hot methanol (20 mL).

-

In a separate flask, dissolve the metal salt (e.g., CuCl₂·2H₂O, Ni(NO₃)₂·6H₂O) (1.0 eq) in methanol (10 mL).

-

Add the metal salt solution dropwise to the hot, stirred ligand solution.

-

A change in color or the formation of a precipitate often indicates complex formation.

-

Stir the reaction mixture at room temperature or under reflux for 2-4 hours.

-

If a precipitate forms, cool the mixture, collect the solid by filtration, wash with cold methanol, and dry.

-

If no precipitate forms, slowly evaporate the solvent or use a vapor diffusion technique with a counter-solvent (e.g., diethyl ether) to obtain single crystals suitable for X-ray diffraction.

A Comprehensive Guide to Characterization Techniques

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized complexes. A multi-technique approach is required.

Single-Crystal X-ray Diffraction

This is the most definitive method for determining the three-dimensional structure of a crystalline complex. It provides precise information on bond lengths, bond angles, coordination geometry of the metal center, and intermolecular interactions like hydrogen bonding.[3][10]

Data Presentation: Data obtained from X-ray crystallography is typically presented in tables for clarity.

| Parameter | Typical Value (for related Cu(II) complex) | Significance |

| Cu-N(imidazole) | 1.98 - 2.02 Å | Confirms coordination of the imidazole ring.[11] |

| Cu-O(carbonyl) | 1.96 - 2.00 Å | Confirms coordination of the carbonyl group. |

| N-Cu-O Angle | 80 - 85° | The "bite angle" of the chelate ring. |

| Coordination Geometry | Distorted Octahedral / Square Pyramidal | Describes the arrangement of ligands around the metal.[11] |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups.

Key Diagnostic Peaks:

-

ν(C=O) Carbonyl Stretch: In the free ligand, this appears around 1650-1670 cm⁻¹. Upon coordination of the carbonyl oxygen to a metal, electron density is pulled from the C=O bond, weakening it. This results in a significant shift to a lower frequency (typically 20-50 cm⁻¹).[9]

-

ν(N-H) Stretches: The N-H stretching vibrations of the -NH₂ group (around 3100-3300 cm⁻¹) may shift upon coordination or participation in hydrogen bonding.

-

New Low-Frequency Bands: The formation of new bonds between the metal and the ligand's donor atoms gives rise to new vibrational modes in the far-IR region (typically below 600 cm⁻¹), corresponding to ν(M-O) and ν(M-N) stretches.

Electronic (UV-Visible) Spectroscopy

For complexes of transition metals with unfilled d-orbitals (e.g., Cu(II), Ni(II), Co(II)), UV-Vis spectroscopy provides information about the electronic structure and coordination geometry of the metal center. The absorption bands in the visible region correspond to d-d electronic transitions, the energies of which are sensitive to the ligand field environment. For instance, an octahedral Ni(II) complex typically shows three spin-allowed d-d transitions, whereas a tetrahedral complex shows different absorption patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While complexes of paramagnetic metals (like Cu(II)) yield broadened NMR spectra, diamagnetic complexes (e.g., Zn(II), Cd(II)) provide valuable structural information in solution.

-

¹H NMR: Coordination to a metal center typically causes a downfield shift of the protons adjacent to the donor atoms (e.g., imidazole ring protons, NH protons) due to the deshielding effect of the metal ion. The NH and NH₂ protons may also broaden or disappear upon deuteration, confirming their assignment.

-

¹³C NMR: The carbonyl carbon and the imidazole ring carbons involved in coordination will also show shifts in their resonance signals upon complexation.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules (e.g., water, methanol).[9] TGA measures the change in mass as a function of temperature. A typical TGA curve for a hydrated complex will show an initial weight loss corresponding to the loss of water molecules, followed by subsequent decomposition steps at higher temperatures, eventually leaving a metal oxide residue.

Potential Applications

While the specific applications of 1-methyl-1H-imidazole-2-carbohydrazide complexes are an emerging area of research, related compounds have shown significant promise in several fields:

-

Bioinorganic Chemistry: Imidazole and hydrazide-based complexes are known to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties.[5][9] The ability to chelate essential metal ions makes them interesting candidates for drug design.

-

Catalysis: The well-defined coordination environment and tunable electronic properties of these complexes make them suitable for use as catalysts in organic synthesis, such as in oxidation or coupling reactions.[4]

-

Materials Science: The ability of these ligands to link metal centers can be exploited to construct coordination polymers or metal-organic frameworks (MOFs) with interesting magnetic or porous properties.[10]

Conclusion

1-Methyl-1H-imidazole-2-carbohydrazide is a highly promising ligand in coordination chemistry, offering versatile binding modes and the potential to form stable and functionally diverse metal complexes. This guide has provided a comprehensive framework for its synthesis and the systematic investigation of its coordination compounds. By employing the detailed protocols and characterization methodologies outlined herein, researchers can effectively explore the rich chemistry of this ligand and unlock its potential in various scientific disciplines.

References

-

1,5-bis(((1H-imidazol-2-yl)methylene)carbonohydrazide (1) and 1,5-bis(((1H-imidazol-3-ium)-2-yl)methylene)carbonohydrazide monochloride monohydrate. IOSR Journal of Applied Chemistry. Available at: [Link]

-

Synthesis, characterization, and crystal structure of hexakis(1-methyl-1H-imidazole-κN3)zinc(II) dinitrate. PubMed Central. Available at: [Link]

-

Spectroscopic and structural characterization of the cation. PubMed. Available at: [Link]

-

Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572–4575. Available at: [Link]

-

Bastiaansen, L. A. M., Van Lier, P. M., & Godefroi, E. F. 1H-Imidazole-2-carboxaldehyde. Organic Syntheses. Available at: [Link]

-

What is the synthesis and application of 1-Methyl-1H-imidazole-4-carboxylic acid? Autech Industry Co.,Limited. Available at: [Link]

-

Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Chemistry Portal. Available at: [Link]

-

Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. National Institutes of Health. Available at: [Link]

-

Mlostoń, G., Gendek, T., & Heimgartner, H. (2003). Synthesis and Selected Reactions of Hydrazides Containing an Imidazole Moiety. Helvetica Chimica Acta. Available at: [Link]

-

Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. PubMed Central. Available at: [Link]

-

A Novel Layer Crystal Structure of Sr(II) Complex based on 2-methyl-1H-imidazole-4,5-dicarboxylate Ligand. ResearchGate. Available at: [Link]

-

Molecular Recognition of Imidazole-Based Drug Molecules by Cobalt(III)- and Zinc(II)-Coproporphyrins in Aqueous Media. PubMed Central. Available at: [Link]

-

Hydrazineyl-linked imidazole[1,2-a]pyrimidine-thiazole hybrids: design, synthesis, and in vitro biological evaluation studies. Springer Nature. Available at: [Link]

-

The Synthesis and Crystal Structures of New One- and Two-Dimensional Fe(II) Coordination Polymers Using Imidazole Derivatives. MDPI. Available at: [Link]

-

Studies of Zn(II) and Co(II) complexes of imidazole and n-methylimidazole with regard to the activity related ionization in carbonic anhydrase. PubMed. Available at: [Link]

-

0D and 1D Copper (II) coordination polymers based on 2-methyl-1H-imidazole: Structural, vibrational and magnetic characterizations. ResearchGate. Available at: [Link]

-

Copper(II) Methacrylate Complexes with Imidazole Derivatives—Structural, Spectral and Antitumor Features. PubMed Central. Available at: [Link]

-

Synthesis, Characterization and Biological Studies of Some Transition Metal Complexes with Pyrazine Schiff Base Hydra zone Ligand. Jordan Journal of Chemistry. Available at: [Link]

Sources

- 1. Spectroscopic and structural characterization of the [Fe(imidazole)(6)](2+) cation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies of Zn(II) and Co(II) complexes of imidazole and n-methylimidazole with regard to the activity related ionization in carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization, and crystal structure of hexakis(1-methyl-1H-imidazole-κN3)zinc(II) dinitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Hydrazineyl-linked imidazole[1,2-a]pyrimidine-thiazole hybrids: design, synthesis, and in vitro biological evaluation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization and Biological Studies of Some Transition Metal Complexes with Pyrazine Schiff Base Hydra zone Ligand | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

- 10. mdpi.com [mdpi.com]

- 11. Copper(II) Methacrylate Complexes with Imidazole Derivatives—Structural, Spectral and Antitumor Features - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Cytotoxicity Screening of 1-methyl-1H-imidazole-2-carbohydrazide

Introduction: The Rationale for Screening

The process of drug discovery is a meticulous journey of identifying and validating novel chemical entities for therapeutic potential.[1] Preliminary cytotoxicity screening serves as the critical first filter in this process, offering a cost-effective and high-throughput method to evaluate a compound's potential as an anticancer agent.[2][3]

The subject of this guide, 1-methyl-1H-imidazole-2-carbohydrazide , is a compound of significant interest. Its structure combines two key pharmacophores:

-

The Imidazole Ring: This five-membered heterocycle is a "privileged scaffold" in medicinal chemistry, forming the core of numerous anticancer drugs.[4] Its unique electronic properties and ability to form hydrogen bonds allow it to interact with a wide array of biological targets, including critical enzymes like kinases and structural proteins such as tubulin.[5][6][7][8]

-

The Carbohydrazide Moiety: This functional group and its derivatives are known to possess a broad spectrum of biological activities, including anticancer properties.[9] They often serve as versatile linkers or key interacting elements in the design of novel therapeutic agents.[10][11]

The conjugation of these two moieties suggests a strong potential for biological activity. This guide provides the technical framework to rigorously test this hypothesis by assessing the compound's cytotoxic effects on cancer cells.

Part 1: Foundational Experimental Design

A successful screening campaign is built not on a rigid template, but on a logical and defensible experimental design. Every choice, from the assay to the cell line, must be deliberate and scientifically justified.

The Choice of Assay: Measuring What Matters

For a preliminary screen, our primary goal is to determine if the compound has an anti-proliferative or cytotoxic effect. Several assays can achieve this, each measuring a different aspect of cell health.

-

Metabolic Assays (e.g., MTT, MTS, XTT): These colorimetric assays measure the activity of mitochondrial dehydrogenases.[12] In viable, metabolically active cells, a tetrazolium salt (like the yellow MTT) is reduced to a colored formazan product (purple).[13] The intensity of the color is directly proportional to the number of living cells, making it an excellent indicator of cell viability and proliferation.[12][13]

-

Membrane Integrity Assays (e.g., LDH Release): These assays quantify the amount of lactate dehydrogenase (LDH), a stable cytosolic enzyme, that has been released into the culture medium.[14][15] LDH release is a hallmark of compromised cell membrane integrity, which occurs during necrosis or late-stage apoptosis.[15][16][17]

Our Recommendation: For the initial screening of 1-methyl-1H-imidazole-2-carbohydrazide, the MTT assay is the method of choice. It is a robust, highly sensitive, and cost-effective assay that is widely accepted as the gold standard for preliminary cytotoxicity screening.[13] It provides a clear measure of the compound's effect on cell viability. An LDH assay can be considered a valuable secondary assay to differentiate between a purely anti-proliferative (cytostatic) effect and a cell-killing (cytotoxic) effect.[16]

The Choice of Cell Lines: A Biologically Relevant Model

The selection of cell lines is paramount to the relevance of the screening results. A well-chosen panel can provide initial insights into the compound's potential spectrum of activity and selectivity. The National Cancer Institute's NCI-60 panel is a prime example of a standardized, diverse panel used for large-scale screening.[18][19]

Our Recommendation: For a focused preliminary screen, we recommend a panel comprising:

-

MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive cell line, widely used and well-characterized. Similar carbohydrazide derivatives have shown activity against it.[10][20][21]

-

HT-29 (Colon Adenocarcinoma): A standard model for colorectal cancer, also shown to be sensitive to related imidazole compounds.[10][20][22]

-

HEK293 (Human Embryonic Kidney) or Vero (Vervet Monkey Kidney): A non-cancerous cell line to serve as a control for selectivity.[10][23] A compound that is highly toxic to cancer cells but shows minimal effect on non-cancerous cells has a more promising therapeutic window.

The Controls: Ensuring Data Integrity and Trustworthiness

Controls are the bedrock of a self-validating protocol. They ensure that any observed effect is due to the test compound and not an artifact of the experimental system.

-

Vehicle Control (Negative Control): Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This control accounts for any effect of the solvent itself. The final DMSO concentration should ideally be kept below 0.5% to avoid solvent-induced toxicity.

-

Untreated Control: Cells treated with culture medium only. This represents 100% cell viability.

-

Positive Control: Cells treated with a well-characterized cytotoxic drug (e.g., Doxorubicin or Cisplatin).[1] This confirms that the cell lines are responsive to cytotoxic agents and provides a benchmark against which the potency of the new compound can be compared.[24]

-

Blank Control: Wells containing only culture medium (no cells). This is used to subtract the background absorbance of the medium and MTT reagent.

Part 2: The MTT Assay - A Step-by-Step Technical Protocol

This section details the complete workflow for executing the MTT cytotoxicity assay.

Mandatory Visualization: Experimental Workflow

Caption: Workflow for the MTT-based preliminary cytotoxicity screening assay.

Materials & Reagents

-

Biologicals: MCF-7, HT-29, and HEK293 cell lines.

-

Compound: 1-methyl-1H-imidazole-2-carbohydrazide, Doxorubicin (positive control).

-

Reagents:

-

Cell Culture Medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Trypsin-EDTA (0.25%).

-

Phosphate-Buffered Saline (PBS), sterile.

-

Dimethyl sulfoxide (DMSO), cell culture grade.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[25][26]

-

Solubilization Buffer: DMSO or a solution of 10% SDS in 0.01 M HCl.

-

-

Equipment:

-

Sterile 96-well flat-bottom cell culture plates.

-

Humidified incubator (37°C, 5% CO₂).

-

Laminar flow hood.

-

Microplate spectrophotometer (plate reader).

-

Multichannel pipette.

-

Detailed Protocol

Day 1: Cell Seeding

-

Cell Preparation: Culture the selected cell lines until they reach 70-80% confluency. Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge to obtain a cell pellet.

-

Cell Counting: Resuspend the pellet and perform a cell count (e.g., using a hemocytometer) to determine the cell concentration.

-

Seeding: Dilute the cell suspension to the optimal seeding density. This must be determined empirically for each cell line but is typically between 5,000 and 10,000 cells per well in a volume of 100 µL.[13] The goal is to ensure cells are in the exponential growth phase at the time of analysis.

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow the cells to adhere and resume growth.[13]

Day 2: Compound Treatment

-

Compound Preparation: Prepare a 10 mM stock solution of 1-methyl-1H-imidazole-2-carbohydrazide in DMSO. Create a series of 2x concentrated working solutions in serum-free medium via serial dilution. For example, to test final concentrations of 100, 50, 25, 12.5, 6.25, and 3.13 µM, you would prepare 2x working solutions of 200, 100, 50, 25, 12.5, and 6.26 µM.

-